molecular formula C16H18ClN3O3 B2688198 4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid CAS No. 1214797-41-7

4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid

Número de catálogo: B2688198
Número CAS: 1214797-41-7
Peso molecular: 335.79
Clave InChI: RNTIRMZJFNNVHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid is a synthetic small molecule featuring a 4-oxobutanoic acid backbone substituted with a 4-chlorophenyl group at position 4 and a 3-(1H-imidazol-1-yl)propylamino moiety at position 2. Its structure integrates three critical elements:

  • 4-Oxobutanoic acid: Provides a carboxylic acid group for solubility and possible ionic interactions.
  • 3-(1H-Imidazol-1-yl)propylamino side chain: Introduces hydrogen-bonding capabilities and structural similarity to known kinase inhibitors.

Propiedades

IUPAC Name

4-(4-chlorophenyl)-2-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-13-4-2-12(3-5-13)15(21)10-14(16(22)23)19-6-1-8-20-9-7-18-11-20/h2-5,7,9,11,14,19H,1,6,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTIRMZJFNNVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the propyl chain: The imidazole ring is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.

    Formation of the oxobutanoic acid: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Antifibrotic Activity

Recent studies have identified the compound as a potential antagonist for lysophosphatidic acid receptor 1 (LPAR1), which is implicated in fibrotic diseases. In a high-throughput screening campaign, compounds similar to 4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid demonstrated significant antifibrotic properties, suggesting its utility in treating conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Research has indicated that imidazole derivatives can possess cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Neurological Disorders

There is emerging evidence that compounds with imidazole structures can influence neurotransmitter systems. Preliminary studies suggest that This compound may modulate GABAergic and glutamatergic signaling, which could have implications for the treatment of anxiety and depression .

Case Study 1: Antifibrotic Effects

A study published in the Journal of Medicinal Chemistry explored the efficacy of LPAR1 antagonists in a murine model of fibrosis. The results indicated that administration of This compound significantly reduced collagen deposition and improved liver function markers compared to control groups, highlighting its therapeutic potential in fibrotic diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on various cancer cell lines demonstrated that derivatives of the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, making it a promising lead for further anticancer drug development .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antifibrotic ActivityReduced collagen deposition in murine models
Anticancer ActivityInduced apoptosis in cancer cell lines
Neurological DisordersModulated GABAergic signaling

Mecanismo De Acción

The mechanism of action of 4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Compound A : 4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic Acid
  • Key Differences : Lacks the 4-chlorophenyl group present in the target compound.
  • Biological Activity : Functions as a PI3K inhibitor by binding to the ATP-active site of the kinase, disrupting downstream signaling .
Compound B : 4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester
  • Key Differences: Replaces the amino-imidazole side chain with a methyl ester.
  • Functional Implications : The ester group likely renders it inactive against PI3K due to the absence of the critical imidazole-binding motif. It may serve as a synthetic precursor or prodrug, as esters are often metabolized to carboxylic acids in vivo .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Hypothesized Biological Activity Pharmacokinetic Properties
Target Compound ~350 4-ClPh, 4-oxobutanoic acid, imidazole-amino PI3K inhibition (enhanced binding) Moderate solubility; improved cell permeability due to ClPh
Compound A ~250 4-oxobutanoic acid, imidazole-amino PI3K inhibition (confirmed) Higher solubility; lower lipophilicity
Compound B ~240 4-ClPh, methyl ester Likely inactive (prodrug/precursor) High lipophilicity; ester hydrolysis in vivo

Research Findings and Mechanistic Insights

  • Role of Chlorophenyl Group : The 4-chlorophenyl substituent in the target compound likely enhances binding affinity through hydrophobic interactions with PI3K’s hydrophobic pockets, a feature absent in Compound A .
  • Imidazole Side Chain: Both the target compound and Compound A share the imidazole-propylamino group, which may coordinate with conserved lysine or aspartate residues in the PI3K active site, mimicking ATP binding .
  • Ester vs. Carboxylic Acid : Compound B’s methyl ester group renders it metabolically unstable compared to the target compound’s carboxylic acid, which is ionized at physiological pH, aiding solubility and target engagement .

Actividad Biológica

4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid, also known as a derivative of imidazole and a substituted butanoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H18ClN3O3
  • Molecular Weight : 335.78 g/mol
  • CAS Number : 478043-47-9

The compound features a chlorophenyl group and an imidazolyl propylamine moiety, which are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with specific receptors or enzymes, influencing cellular processes such as:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes related to metabolic pathways, potentially impacting lipid metabolism and energy production.
  • Antimicrobial Properties : Some derivatives of imidazole have shown antimicrobial activity, which could extend to this compound, suggesting its utility in treating infections.

Biological Activity Data

Activity TypeObservationsReference
Enzyme InhibitionPotential inhibition of fatty acid synthase
AntimicrobialActivity against various bacterial strains
CytotoxicityModerate cytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of imidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.
  • Cytotoxicity Assessment : In vitro tests conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits cytotoxic properties with IC50 values indicating moderate effectiveness. This suggests its potential as a chemotherapeutic agent.
  • Enzyme Interaction Studies : Molecular docking studies have been performed to predict the binding affinity of this compound towards specific enzymes involved in metabolic pathways. The results indicated strong binding interactions, which could correlate with its observed biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.